2,1,3-Benzothiadiazole, 4-(1-piperazinyl)-

Descripción general

Descripción

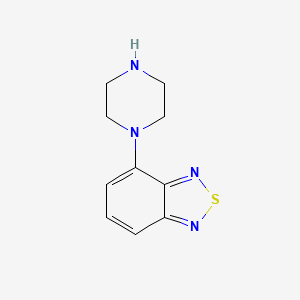

2,1,3-Benzothiadiazole, 4-(1-piperazinyl)-: is a heterocyclic compound that features a benzene ring fused to a thiadiazole ring, with a piperazine group attached at the 4-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,1,3-Benzothiadiazole, 4-(1-piperazinyl)- typically involves the reaction of 2,1,3-benzothiadiazole with piperazine under specific conditions. One common method includes the use of a solvent such as toluene and a base like N,N-diisopropylethylamine to facilitate the reaction .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production, such as continuous flow reactions and the use of automated synthesis equipment to ensure consistency and efficiency.

Análisis De Reacciones Químicas

Types of Reactions: 2,1,3-Benzothiadiazole, 4-(1-piperazinyl)- undergoes various chemical reactions, including:

Substitution Reactions: Commonly involves halogenation or nitration of the benzothiadiazole ring.

Oxidation and Reduction Reactions: The compound can be reduced back to its precursor diamine under specific conditions.

Common Reagents and Conditions:

Halogenation: Typically uses reagents like bromine or chlorine in the presence of a catalyst.

Reduction: Often employs reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products:

Aplicaciones Científicas De Investigación

Chemistry: 2,1,3-Benzothiadiazole, 4-(1-piperazinyl)- is used in the synthesis of various organic compounds, particularly in the development of photoluminescent materials and organic light-emitting diodes (OLEDs) .

Biology and Medicine:

Industry: In industry, this compound is used in the development of advanced materials, such as conductive polymers and organic semiconductors, which are essential for modern electronic devices .

Mecanismo De Acción

The mechanism of action of 2,1,3-Benzothiadiazole, 4-(1-piperazinyl)- involves its interaction with specific molecular targets, often through its electron-withdrawing properties. This interaction can influence various pathways, including those involved in electronic conduction and photoluminescence . The piperazine group may also enhance the compound’s ability to interact with biological molecules, potentially making it a valuable scaffold in drug design .

Comparación Con Compuestos Similares

2,1,3-Benzothiadiazole: The parent compound, which lacks the piperazine group but shares the core structure.

1,2,3-Benzothiadiazole: Another isomer with a different arrangement of nitrogen and sulfur atoms in the ring.

Benzothiazole: A related compound with a thiazole ring fused to a benzene ring.

Uniqueness: 2,1,3-Benzothiadiazole, 4-(1-piperazinyl)- is unique due to the presence of the piperazine group, which can significantly alter its chemical and physical properties compared to its parent compound and other similar structures.

Actividad Biológica

2,1,3-Benzothiadiazole, 4-(1-piperazinyl)- is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a benzothiadiazole ring linked to a piperazine moiety. This unique structure is associated with various biological activities, including anticancer properties and interactions with specific molecular targets.

The biological activity of 2,1,3-benzothiadiazole derivatives often involves their interaction with various proteins and enzymes. The sulfonyl group in the compound enhances binding through hydrogen bonding and electrostatic interactions. This mechanism is crucial for modulating the activity of target molecules, leading to various therapeutic effects.

Anticancer Activity

Research has shown that benzothiadiazole derivatives exhibit significant cytotoxicity against several cancer cell lines. For instance:

- Cytotoxicity Studies : A study reported that benzothiadiazole-piperazine derivatives displayed potent activity against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal cancer) .

- Structure-Activity Relationship (SAR) : The design of novel benzothiadiazole-piperazine conjugates has led to compounds with enhanced anticancer properties. For example, a library of 1,2,3-triazole hybrids was synthesized and evaluated for antiproliferative activity against multiple cancer cell lines .

PPARδ Agonist Activity

Another significant aspect of this compound is its role as a Peroxisome Proliferator-Activated Receptor δ (PPARδ) agonist. PPARδ is a target for treating metabolic syndrome:

- Agonist Efficacy : A derivative exhibited high agonist activity with an EC50 value of 4.1 nM and demonstrated the ability to upregulate high-density lipoprotein cholesterol levels in vivo .

Antimicrobial Properties

Benzothiadiazole derivatives have also been explored for their antimicrobial activities:

- Broad-Spectrum Activity : Compounds containing the benzothiadiazole framework have shown promise in inhibiting bacterial growth and may serve as leads for developing new antimicrobial agents .

Case Studies

Propiedades

IUPAC Name |

4-piperazin-1-yl-2,1,3-benzothiadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4S/c1-2-8-10(13-15-12-8)9(3-1)14-6-4-11-5-7-14/h1-3,11H,4-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZJFRQGXFVVZPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=CC3=NSN=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30465446 | |

| Record name | 2,1,3-Benzothiadiazole, 4-(1-piperazinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30465446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118306-79-9 | |

| Record name | 2,1,3-Benzothiadiazole, 4-(1-piperazinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30465446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.